molecular formula C24H20N4O4 B2875889 N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1105201-30-6

N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2875889
CAS No.: 1105201-30-6
M. Wt: 428.448
InChI Key: MUYDNYRTRSCNAE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-15-8-10-17(11-9-15)22-26-23(32-27-22)20-7-4-12-28(24(20)31)14-21(30)25-19-6-3-5-18(13-19)16(2)29/h3-13H,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYDNYRTRSCNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the acetylphenyl group: This step may involve the use of acetylation reactions.

    Incorporation of the methylphenyl group: This can be done through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be investigated for its biological activity and potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development and as a diagnostic tool.

    Industry: The compound could be explored for its applications in materials science and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional moieties that contribute to its biological activity:

  • Acetylphenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Oxadiazole Ring : Known for its role in various pharmacological activities including anti-cancer and anti-inflammatory properties.
  • Dihydropyridine Moiety : Associated with calcium channel blocking activity and has implications in cardiovascular health.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study involving similar oxadiazole derivatives showed promising cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating moderate to high potency against these cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Induction of apoptosis
Compound BMCF725Inhibition of cell proliferation
N-(3-acetylphenyl)-2-{...}A54920Disruption of mitochondrial function

Anticonvulsant Activity

In a picrotoxin-induced convulsion model, compounds similar to N-(3-acetylphenyl)-2-{...} were evaluated for anticonvulsant activity. The results indicated that modifications in the phenyl substituents significantly influenced their efficacy. For example, compounds with electron-withdrawing groups exhibited enhanced protection against seizures .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-Withdrawing Groups : Increase the potency of the compound against cancer and seizure models.
  • Substituent Positioning : The position of substituents on the phenyl ring plays a crucial role in enhancing biological activity.

For instance, the presence of a methyl group at the para position significantly increased the anticancer activity compared to its meta-substituted analogs .

Case Studies

  • Anticancer Screening : A multicenter study screened a library of compounds against multicellular spheroids to identify effective anticancer agents. N-(3-acetylphenyl)-2-{...} showed significant cytotoxicity with an IC50 value lower than that of doxorubicin in specific cancer models .
  • Anticonvulsant Efficacy : In another study focusing on anticonvulsant properties, derivatives with specific substitutions demonstrated a higher protective index in animal models compared to standard treatments .

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